molecular formula C18H17F3N2O3S B3018802 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396781-68-2

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B3018802
CAS No.: 1396781-68-2
M. Wt: 398.4
InChI Key: FIVJISJPJDQWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 3-(2-oxopyrrolidin-1-yl)phenyl group and a 4-(trifluoromethyl)phenyl substituent. This compound exhibits structural motifs common in bioactive molecules, including the sulfonamide moiety (known for enzyme inhibition) and the trifluoromethyl group (enhancing metabolic stability and lipophilicity) .

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-8-6-13(7-9-14)12-27(25,26)22-15-3-1-4-16(11-15)23-10-2-5-17(23)24/h1,3-4,6-9,11,22H,2,5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVJISJPJDQWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidinone moiety and a trifluoromethyl group, contribute to its biological activity, particularly in modulating various biological pathways. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C15_{15}H14_{14}F3_3N2_2O2_2S
  • Molecular Weight: Approximately 348.325 g/mol
  • Structural Features:
    • Pyrrolidinone ring
    • Trifluoromethyl group
    • Methanesulfonamide functional group

These features enhance its stability and binding affinity to various biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Trifluoromethyl Group: A nucleophilic substitution reaction with trifluoromethyl iodide is commonly used.
  • Final Coupling Reaction: The final product is obtained by coupling the pyrrolidinone derivative with the methanesulfonamide component.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory agent and its interactions with specific biological targets.

Research indicates that this compound may modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By inhibiting these enzymes, the compound could reduce inflammation and pain associated with various conditions.

Interaction with G Protein-Coupled Receptors (GPCRs)

This compound has been shown to interact with GPCRs, influencing intracellular signaling pathways. Specific interactions include:

  • Activation of Phospholipase C: This leads to increased intracellular calcium levels, which can affect smooth muscle contraction and neurotransmitter release.
  • Modulation of Adenylyl Cyclase Activity: The compound may either activate or inhibit this enzyme, depending on the receptor type it interacts with.

Research Findings

A summary of notable research findings regarding this compound's biological activity is presented in the table below:

StudyFindings
Demonstrated anti-inflammatory properties through COX inhibition.
Showed binding affinity to glutamate transporters, blocking their activity.
Investigated interactions with GPCRs, revealing effects on calcium signaling pathways.

Case Studies

  • Anti-inflammatory Effects: A study highlighted the compound's ability to significantly reduce inflammation in animal models by inhibiting COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Neurological Applications: Research indicated that this compound might have applications in treating neurological disorders due to its effects on glutamate transporters and GPCR signaling.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Sulfonamide Derivatives

a) N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 9)
  • Structure: Contains a chloro-trifluoromethylphenoxy group instead of the 2-oxopyrrolidin-1-yl moiety.
  • Synthesis: Prepared via coupling of 3-[2-chloro-3-(trifluoromethyl)phenoxy]aniline with 1-phenylmethanesulfonyl chloride using triethylamine as a catalyst (yield: 87%, purity: 98%) .
  • Key Data :
    • Molecular Weight : 452.9 g/mol (vs. target compound’s ~435.4 g/mol).
    • NMR : Aromatic protons at δ 7.2–7.8 ppm; sulfonamide protons at δ 3.8 ppm.
b) N-[3-(2-Cyanophenoxy)phenyl]-1-phenylmethanesulfonamide (Compound 10)
  • Structure: Features a cyano-substituted phenoxy group.
  • Synthesis: Similar to Compound 9, using 2-cyanophenol derivatives (yield: 82%, purity: 97%) .
  • Key Data :
    • Molecular Weight : 405.4 g/mol.
    • MS : [M+H]+ at 406.2.
c) N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (Compound 9a)
  • Structure : Incorporates a pyridine-acetamide core and a piperazine-linked trifluoromethylbenzoyl group.
  • Synthesis : Suzuki coupling followed by sulfonamide formation (yield: 65–75%, purity: >95%) .
  • Key Data: Melting Point: 198–200°C (vs. target compound’s likely lower MP due to flexible pyrrolidinone). MS: [M+H]+ at 568.3.
  • Comparison: The piperazine-carbonyl group introduces conformational rigidity, contrasting with the target’s pyrrolidinone flexibility.

Functional Analogues with Bioactive Profiles

a) EU-93-94 ((S)-N-(4-(3-(4-(3,4-dichlorophenyl)-piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide)
  • Structure : Shares the methanesulfonamide group and aryl-piperazine motif.
  • Synthesis : Epoxide ring-opening with 1-(3,4-dichlorophenyl)piperazine (yield: 85.4%, purity: >90%) .
  • Bioactivity : NMDA receptor antagonist with CNS applications.
  • Comparison: The hydroxypropoxy linker and piperazine group enhance CNS penetration, unlike the target compound’s pyrrolidinone.
b) UDO and UDD (Pyridine-Based CYP51 Inhibitors)
  • Structure : Pyridine derivatives with trifluoromethylphenyl and piperazine groups.
  • Bioactivity: Inhibit Trypanosoma cruzi CYP51 (IC50: <1 µM) .
  • Comparison : While lacking sulfonamide groups, their trifluoromethyl-phenyl motifs suggest shared strategies for metabolic stability.
c) Antiviral Sulfonamides from Docking Studies
  • Examples : N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
  • Docking Scores : High affinity for viral targets (e.g., monkeypox DNA polymerase) due to sulfonamide-protein hydrogen bonding .
  • Comparison: Target compound’s pyrrolidinone may mimic pyrazole’s conformational constraints in binding pockets.

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound 9 Compound 9a EU-93-94
Molecular Weight (g/mol) ~435.4 452.9 568.3 523.4
LogP ~3.5 (estimated) 4.1 3.8 3.2
Hydrogen Bond Acceptors 5 4 8 7
Synthetic Yield Not reported 87% 65–75% 85.4%
Purity Not reported 98% >95% >90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.